4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

This compound is the official Rufinamide Cyano Impurity reference standard, mandated by USP/EP monographs for ANDA submissions and HPLC method validation. Unlike generic triazole derivatives, its precise 2,6-difluorobenzyl and 4-carbonitrile substitution pattern directly matches the specific process impurity profile of Rufinamide API. Essential for system suitability testing, impurity quantification, and stability-indicating method development per ICH Q3A/Q3B guidelines. Supplied with full Certificate of Analysis (COA), MSDS, and regulatory traceability documentation.

Molecular Formula C10H6F2N4
Molecular Weight 220.18 g/mol
CAS No. 202003-06-3
Cat. No. B1311962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole
CAS202003-06-3
Molecular FormulaC10H6F2N4
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)CN2C=C(N=N2)C#N)F
InChIInChI=1S/C10H6F2N4/c11-9-2-1-3-10(12)8(9)6-16-5-7(4-13)14-15-16/h1-3,5H,6H2
InChIKeyPVIAOIJYIQHKPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole (CAS 202003-06-3): A Critical Rufinamide Process Impurity Standard


4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole (CAS 202003-06-3), also known as Rufinamide Cyano Impurity or 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carbonitrile, is a heterocyclic compound that functions as a key intermediate and a specified process impurity in the synthesis of the antiepileptic drug Rufinamide [1]. This compound is primarily characterized by its cyano group at the 4-position of a 1,2,3-triazole ring and a 2,6-difluorobenzyl substituent, a structural motif shared with the active pharmaceutical ingredient (API) [2]. Due to its close structural relationship with Rufinamide, it is not a generic triazole derivative but rather a specific, well-characterized substance used as a reference standard for analytical method development, validation, and quality control in pharmaceutical manufacturing and regulatory filings [3].

Why Generic 1,2,3-Triazoles Cannot Replace 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole in Regulated Workflows


Generic substitution of 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole with other triazole derivatives is not feasible in analytical and regulatory contexts due to its specific use as a designated impurity marker. The compound's unique combination of a 2,6-difluorobenzyl group and a 4-cyano substituent directly corresponds to a specific byproduct in Rufinamide synthesis [1]. In pharmaceutical quality control, methods validated by the United States Pharmacopeia (USP) and other regulatory bodies require the use of this exact compound as a reference standard to ensure specificity and accuracy in detecting and quantifying this particular nitrile impurity [2]. Therefore, sourcing the precise chemical is mandatory for laboratories conducting Abbreviated New Drug Application (ANDA) filings, method validation, or routine batch release testing for Rufinamide; any analog would lack the necessary traceability and could not serve as a valid comparator for this specific analytical target [3].

Quantitative Evidence for Selecting 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole (CAS 202003-06-3)


Regulatory Designation as a Specified Rufinamide Impurity

This compound is explicitly identified and designated in regulatory monographs as a process-related impurity of the antiepileptic drug Rufinamide (1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) [1]. Unlike general triazole compounds or even other Rufinamide-related substances like the 5-carboxamide regioisomer, this specific nitrile analog is a key marker for process control and stability studies [2]. It is supplied with detailed characterization data compliant with regulatory guidelines, enabling its use as a reference standard for Abbreviated New Drug Application (ANDA) and commercial quality control [3].

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Defined Physicochemical Properties for Analytical Method Development

The compound's identity is defined by a consistent set of calculated physicochemical properties, which are essential for predicting its behavior in analytical methods like HPLC. Its molecular formula is C10H6F2N4 with a molecular weight of 220.18 g/mol [1]. Predicted properties include a density of 1.4±0.1 g/cm³ and a boiling point of 384.5±52.0 °C at 760 mmHg . While commercial vendors report HPLC purity specifications in the range of 95-98% [2], this data is provided to ensure that the standard material itself is of sufficient quality and to guide chromatographic method parameters such as column selection and retention time prediction.

Analytical Chemistry Chromatography Physicochemical Characterization

Role as a Key Intermediate in Rufinamide Synthesis

This compound is a crucial, isolable intermediate in a primary synthetic route to Rufinamide. It is formed via the 1,3-dipolar cycloaddition of 2,6-difluorobenzyl azide with 2-chloroacrylonitrile [1]. The nitrile group of this intermediate is subsequently hydrolyzed to the primary carboxamide group of the API, Rufinamide [2]. This synthetic pathway underscores its direct and unavoidable connection to the final drug substance, which is the fundamental reason for its designation and control as a process impurity.

Process Chemistry Synthetic Route Intermediate

Primary Scientific and Industrial Applications for 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole


Pharmaceutical Quality Control and Analytical Method Validation

This is the primary and most critical use case. Laboratories in pharmaceutical companies and contract research organizations (CROs) require this compound as a certified reference standard for developing and validating stability-indicating HPLC methods for Rufinamide API and finished dosage forms [1]. It is used to establish system suitability parameters (e.g., resolution, retention time) and to quantify this specific process impurity during batch release and stability testing, ensuring compliance with ICH guidelines and pharmacopeial monographs [2].

Abbreviated New Drug Application (ANDA) Development and Filing

Generic pharmaceutical manufacturers use this compound as a reference impurity standard during the development and demonstration of pharmaceutical equivalence for ANDA submissions. Demonstrating control of this known and specified impurity is a fundamental requirement for regulatory approval. The compound is used to generate validation data, including accuracy, precision, linearity, and specificity, for impurity methods intended for regulatory review [3].

Process Chemistry and Impurity Synthesis

In process research and development, this compound is intentionally synthesized to be used as a reference marker for optimizing the Rufinamide manufacturing process. By having a pure standard of this intermediate, chemists can identify and isolate it from reaction mixtures, measure its formation rate, and optimize reaction conditions (e.g., temperature, solvent) to minimize its carryover into the final API, thereby improving overall process yield and purity [4].

Stability and Forced Degradation Studies

Although identified as a process impurity, this nitrile analog may also be formed or consumed under specific stress conditions. Analytical scientists use this standard to monitor for any changes in its level during forced degradation studies (e.g., acid, base, heat, oxidative stress) on Rufinamide. This helps establish mass balance and ensures that the analytical method can differentiate the process impurity from potential degradation products [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.